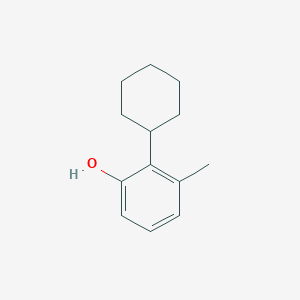
2-Cyclohexyl-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-3-methylphenol is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Conditions
- Catalyst : Perchloric acid
- Temperature Range : 60°C to 140°C
- Molar Ratio : Varies from 4:1 to 8:1 for cresol to cyclohexanol
- Yield : Up to 97.8% under optimized conditions .
Chemical Research
2-Cyclohexyl-3-methylphenol serves as an important intermediate in the synthesis of various organic compounds. Its phenolic hydroxyl group can participate in reactions that form hydrogen bonds, influencing the structure and function of biological molecules.
Research indicates that this compound exhibits potential antimicrobial and antioxidant properties. Studies have focused on its ability to inhibit microbial growth and its effectiveness as an antioxidant in different formulations.
Pharmaceutical Development
There is ongoing research into the therapeutic applications of this compound, particularly in drug development. Its derivatives have been investigated for their potential roles as drug candidates, especially in treating conditions that require antioxidant or antimicrobial properties .
Industrial Applications
The compound is utilized in the production of stabilizers for thermoplastics and elastomers, enhancing the durability and performance of these materials. Its antioxidant properties make it suitable for use in fuels and lubricating oils, where it helps prevent oxidation and degradation .
Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial activity of various alkylated cresols, including this compound, demonstrated significant effectiveness against common pathogens. The results indicated a correlation between the hydrophobicity of the compound and its antimicrobial efficacy, suggesting its potential use in pharmaceutical formulations aimed at combating infections.
Case Study 2: Synthesis Optimization
Research focusing on optimizing the synthesis of cyclohexyl cresols highlighted the advantages of using perchloric acid as a catalyst. The study revealed that controlling reaction parameters such as temperature and molar ratios could lead to improved yields (up to 96% for this compound) while maintaining product purity .
Eigenschaften
CAS-Nummer |
1596-10-7 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
MOPDEMAOEMHGAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2CCCCC2 |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















